molecular formula C15H25NO4 B595902 Methyl 1-Boc-3-allylpiperidine-3-carboxylate CAS No. 1349644-17-2

Methyl 1-Boc-3-allylpiperidine-3-carboxylate

Cat. No.: B595902
CAS No.: 1349644-17-2
M. Wt: 283.368
InChI Key: GGRLBVMLDQSJRR-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H25NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Scientific Research Applications

Methyl 1-Boc-3-allylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety pictograms associated with it include GHS06, which represents acute toxicity . The precautionary statements include P264, P270, P301 + P310, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an allyl group at the 3-position. The carboxylate ester is then formed by esterification with methanol. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-3-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-allylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The allyl group can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is unique due to its combination of a Boc-protected piperidine ring and an allyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-prop-2-enylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRLBVMLDQSJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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